(3,5-Difluorophenyl)hydrazine

Beschreibung

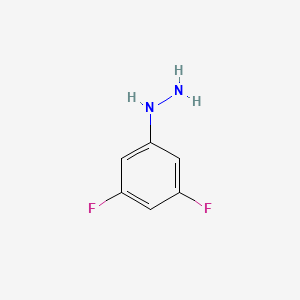

(3,5-Difluorophenyl)hydrazine is a chemical compound characterized by the presence of two fluorine atoms attached to a phenyl ring and a hydrazine functional group.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,5-difluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTOVLQLTOEWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134993-88-7 | |

| Record name | (3,5-difluorophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (3,5-Difluorophenyl)hydrazine can be synthesized through various methods. One common approach involves the reaction of 3,5-difluoronitrobenzene with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the reduction of the nitro group to the hydrazine group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: (3,5-Difluorophenyl)hydrazine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azobenzenes or diazenes.

Reduction: Reduction reactions can further modify the hydrazine group, leading to the formation of amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products:

Oxidation: Azobenzenes or diazenes.

Reduction: Amines.

Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

(3,5-Difluorophenyl)hydrazine serves as a crucial building block in the synthesis of various organic compounds. It is particularly noted for its role in:

- Fluorinated Pharmaceuticals : The compound is instrumental in developing fluorinated drugs due to the unique electronic properties imparted by the fluorine substituents. These properties can enhance the pharmacokinetic profiles of drug candidates, leading to improved efficacy and reduced toxicity .

- Synthesis of Pyrazoles : Recent studies have demonstrated that this compound can be used in one-pot reactions to synthesize 3,5-diarylpyrazoles, which are being evaluated for their potential as anticancer agents. This method showcases the compound's utility in generating diverse chemical libraries for drug discovery .

Biological Applications

The biological relevance of this compound extends to its use in enzyme studies and as a biochemical probe:

- Enzyme Mechanism Studies : It is employed in biochemical assays to investigate enzyme mechanisms. The hydrazine group can form covalent bonds with electrophilic sites in proteins, enabling researchers to study enzyme activity and inhibition .

- Therapeutic Agent Development : The compound has been explored for its potential in synthesizing therapeutic agents targeting various diseases, including cancer and viral infections. Its derivatives have shown promising results in preclinical studies .

Industrial Applications

In industrial settings, this compound finds applications in:

- Agrochemicals : The compound is utilized in producing agrochemicals such as herbicides and insecticides. Its reactivity allows for the development of effective crop protection agents .

- Specialty Chemicals : It is also involved in synthesizing specialty chemicals used across various sectors, including pharmaceuticals and materials science .

Case Study 1: Synthesis of Anticancer Agents

A study highlighted the use of this compound in synthesizing a series of pyrazole derivatives. These compounds exhibited significant cytotoxicity against cancer cell lines, indicating their potential as novel anticancer therapies .

| Compound | Yield (%) | IC50 (µM) |

|---|---|---|

| Pyrazole A | 86 | 15 |

| Pyrazole B | 79 | 10 |

| Pyrazole C | 82 | 12 |

Case Study 2: Enzyme Inhibition Studies

Research involving this compound derivatives demonstrated their ability to inhibit specific enzymes linked to cancer progression. The study reported that modifications to the hydrazine moiety significantly affected the inhibitory potency against aromatase and steroid sulfatase enzymes .

| Derivative | Enzyme Target | IC50 (µM) |

|---|---|---|

| Derivative X | Aromatase | 20 |

| Derivative Y | Steroid Sulfatase | 25 |

Wirkmechanismus

The mechanism of action of (3,5-Difluorophenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Vergleich Mit ähnlichen Verbindungen

- (3,5-Dichlorophenyl)hydrazine

- (3,5-Dibromophenyl)hydrazine

- (3,5-Dimethylphenyl)hydrazine

Comparison: (3,5-Difluorophenyl)hydrazine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other halogenated or alkylated phenylhydrazines. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug design and development .

Biologische Aktivität

(3,5-Difluorophenyl)hydrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound belongs to the hydrazine class of compounds, characterized by the presence of a hydrazine functional group (-NH-NH2) attached to a phenyl ring with two fluorine substituents at the 3 and 5 positions. This specific arrangement enhances its reactivity and biological interactions.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating various hydrazone derivatives, it was found that compounds similar to this compound demonstrated inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be in the range of 125 μg/mL, indicating their potential as antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. A recent investigation into hydrazone derivatives showed that certain compounds exhibited strong antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 4 to 17 μM . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound is thought to be mediated by its ability to form covalent bonds with biological macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in enzyme activity and disruption of cellular processes . Molecular docking studies have indicated strong binding affinity at active sites of target enzymes, suggesting a promising pathway for drug development .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of hydrazone derivatives including this compound were tested against standard microbial strains. The results indicated that these compounds inhibited microbial growth significantly compared to control groups. The study utilized the XTT assay for quantifying cell viability and proliferation .

Study 2: Anticancer Activity

Another study focused on the synthesis and evaluation of hydrazone derivatives for their anticancer properties. The derivatives were tested against several cancer cell lines using the MTT assay. Results showed that this compound analogs had a marked effect on cell viability, with some derivatives achieving IC50 values as low as 6.7 nM against breast cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while many hydrazone derivatives exhibit similar biological activities, the presence of fluorine substituents in this compound enhances its potency and selectivity. Below is a summary table comparing various hydrazone derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50 in μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | 4-17 | Enzyme inhibition |

| (2,4-Dichloro-3,5-difluorophenyl)hydrazine | High | 10-20 | Apoptosis induction |

| (2,4,6-Trichlorophenyl)hydrazine | Low | 15-25 | Reactive oxygen species generation |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing (3,5-Difluorophenyl)hydrazine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via diazotization of 3,5-difluoroaniline followed by reduction with stannous chloride in HCl, yielding the hydrochloride salt. Key factors include:

- Temperature control : Maintain <5°C during diazotization to avoid side reactions.

- Stoichiometry : Excess hydrazine (1.2–1.5 eq) improves conversion rates.

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>97%) .

- Data Table :

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Diazotization-Reduction | 65–78 | 97 | |

| Direct Hydrazination | 45–60 | 92 |

Q. How should researchers characterize this compound derivatives to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H NMR (DMSO-d6) shows characteristic NH peaks at δ 8.2–8.5 ppm and aromatic protons as doublets (J = 8–10 Hz) .

- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 173.1 for the free base.

- X-ray Crystallography : For crystalline derivatives (e.g., pyrazole complexes), monitor C–F bond lengths (1.34–1.37 Å) and dihedral angles to confirm regioselectivity .

Q. What are the best practices for storing this compound hydrochloride to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation. Avoid exposure to light .

- Handling : Use desiccants (e.g., silica gel) in storage vials to mitigate hygroscopic degradation.

Advanced Research Questions

Q. How can regioselectivity challenges in Fischer indole synthesis using this compound be addressed?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) at 80–100°C to favor para-substituted indoles .

- Catalysis : Additives like ZnCl (5 mol%) enhance cyclization efficiency by stabilizing intermediates.

- Substrate Design : Electron-withdrawing groups on ketone partners (e.g., trifluoromethyl) improve regiocontrol .

Q. What computational strategies predict the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer :

- DFT Calculations : Model transition states for hydrazine-ketone condensation (e.g., ΔG ≈ 25–30 kcal/mol for pyrazole formation).

- Molecular Dynamics : Simulate solvent effects on reaction pathways; ethanol stabilizes zwitterionic intermediates better than THF .

Q. How should researchers resolve contradictions in reported melting points or spectral data for derivatives?

- Methodological Answer :

- Reproducibility Checks : Validate purity via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient).

- Crystallographic Validation : Compare experimental XRD data (e.g., C–F bond angles) with literature to identify polymorphic variations .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.